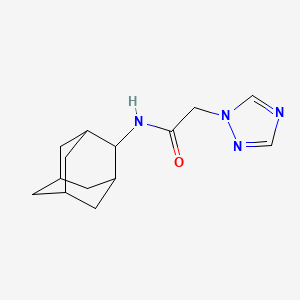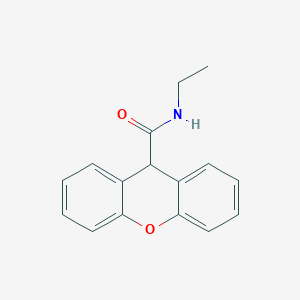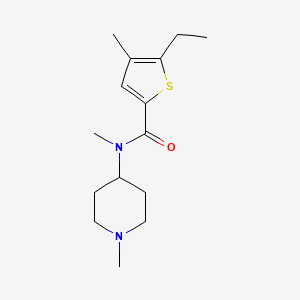![molecular formula C15H20N2O2 B7500261 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide, also known as MPCP, is a research chemical that has gained attention for its potential use in scientific research. This compound belongs to the class of phenylpropanoid amides and has been found to have interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting dopamine uptake, 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopaminergic neurotransmission.
Biochemical and Physiological Effects:
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rats and induce hyperthermia. Additionally, 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide has been found to increase the release of dopamine and serotonin in the brain, leading to an increase in their concentration in the synaptic cleft.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide in lab experiments is its ability to selectively target the dopamine transporter, making it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide is its potential for abuse due to its psychoactive effects.
Future Directions
There are various future directions for the use of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide in scientific research. One potential direction is the development of new drugs that target the dopamine transporter for the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide on the brain and its potential for abuse.
In conclusion, 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide is a research chemical that has gained attention for its potential use in scientific research. Its ability to selectively target the dopamine transporter makes it a useful tool for studying the role of dopamine in various neurological disorders. However, its potential for abuse and the need for further research on its long-term effects should be considered before its use in lab experiments.
Synthesis Methods
The synthesis of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide involves the reaction of 4-pyrrolidin-1-ylbenzoic acid with 2-methylpropanoyl chloride. The resulting product is then purified using column chromatography. The purity of the final product can be determined using analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to bind to the dopamine transporter and inhibit dopamine uptake, leading to an increase in dopamine levels in the brain. This property has made 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide a potential candidate for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)14(18)16-13-7-5-12(6-8-13)15(19)17-9-3-4-10-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTZPYUIIWXUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)

![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)



![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)


![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)
